N-Ethylpentan-3-amine hydrochloride
Overview
Description
N-Ethylpentan-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H18ClN and its molecular weight is 151.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Medical Intermediates
N-Ethylpentan-3-amine hydrochloride is utilized in the synthesis of important medical intermediates. For instance, ethyl lactate and halogenated hydrocarbon were used as starting materials to transform into target compounds through alkylation, Grignard reaction, reduction, amination, and salt-forming processes. These intermediates have applications in developing pharmaceuticals and other health-related chemicals (Zhang Ping-rong, 2009).
Bioconjugation in Aqueous Media
A study on the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media used 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a reactant. This research is significant for understanding how carboxylic acids and amines react in biological systems, which is crucial for the development of bioconjugates for medical and research purposes (Nakajima & Ikada, 1995).
Material Science and Polymer Chemistry
In material science and polymer chemistry, novel double hydrophilic block copolymers with amine pendant chains were synthesized using 4-vinyl benzylamine hydrochloric salt. These copolymers have potential applications in creating advanced materials with specific properties, such as enhanced solubility or chemical reactivity (Yuejun Zhu et al., 2008).
Advanced Organic Synthesis Techniques
The synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives, regarded as valuable bioisosteres, was facilitated by a radical multicomponent carboamination of [1.1.1]propellane. This method opens up new avenues for the synthesis of drug-like molecules with improved properties, such as permeability, solubility, and metabolic stability (Junichiro Kanazawa et al., 2017).
Environmental Science
In environmental science, this compound related compounds are studied for the regeneration of exhausted activated carbon used in water treatment. This research highlights the potential of certain solvents like n-pentane to effectively regenerate activated carbon, thereby improving its efficiency in treating wastewater (D. Guo et al., 2011).
Properties
IUPAC Name |
N-ethylpentan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWLFNGNNPKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598804 | |
Record name | N-Ethylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39190-77-7 | |
Record name | N-Ethylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.